molecular formula C12H15ClN2O3 B6332872 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride CAS No. 319919-29-4

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B6332872
CAS No.: 319919-29-4
M. Wt: 270.71 g/mol
InChI Key: XNNPTHMISVKFMB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

Target of Action

The compound, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride, bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . The primary targets of this compound are likely to be similar to those of serotonin and melatonin, which include various serotonin receptors present in the brain .

Mode of Action

Serotonin, for instance, binds to its receptors, triggering a cascade of intracellular events that modulate neuronal activity . Similarly, this compound may interact with its targets, leading to changes in cellular activity .

Biochemical Pathways

The compound is structurally similar to serotonin and melatonin, which are involved in numerous biochemical pathways. Serotonin, for instance, is involved in mood regulation, cognition, reward, learning, memory, and numerous physiological processes . Melatonin plays a key role in regulating sleep-wake cycles . Therefore, it is plausible that this compound may affect similar biochemical pathways.

Pharmacokinetics

For instance, serotonin is rapidly absorbed and widely distributed in the body, and it is metabolized by monoamine oxidase to 5-Hydroxyindoleacetic acid .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by serotonin and melatonin. It may influence mood, cognition, reward, learning, memory, sleep-wake cycles, and various other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis often begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.

    Carboxylation: The 5-methoxyindole undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using carbon dioxide under high pressure in the presence of a base.

    Aminoethylation: The next step involves the introduction of the aminoethyl group at the 3-position. This can be done through a Mannich reaction, where the indole is reacted with formaldehyde and ethylamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol. Reducing agents like lithium aluminum hydride are typically used.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. This is often achieved using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Products include indole-2-carboxylic acid derivatives.

    Reduction: Products include 2-hydroxyindole derivatives.

    Substitution: Products vary depending on the nucleophile used but can include various substituted indoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a neurotransmitter analog. Its structure is similar to that of serotonin and melatonin, making it a candidate for research into neurological functions and disorders.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its similarity to serotonin suggests it could be useful in treating conditions related to serotonin imbalance, such as depression and anxiety.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.

    Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.

    Tryptamine: A monoamine alkaloid that serves as a precursor to serotonin.

Uniqueness

What sets 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its methoxy group at the 5-position and carboxylic acid group at the 2-position provide unique reactivity compared to other indole derivatives.

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, offering potential insights and applications that extend beyond those of its similar counterparts.

Properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPTHMISVKFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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